molecular formula C26H42O6 B130758 Simvastatin Hydroxy Acid Methyl Ester CAS No. 145576-26-7

Simvastatin Hydroxy Acid Methyl Ester

Cat. No. B130758
M. Wt: 450.6 g/mol
InChI Key: ANVXHKJGHXLLPK-RVTXAWHXSA-N
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Description

Simvastatin Hydroxy Acid Methyl Ester is a drug product that belongs to the group of statins . It is an impurity standard for synthetic simvastatin as well as a natural metabolite formed from simvastatin through oxidation and hydroxylation . It is used as a cholesterol-lowering drug .


Synthesis Analysis

The impurities methyl ether and β-hydroxy acid of simvastatin were synthesized in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The synthesis, characterization, and quantification of simvastatin metabolites and impurities have been discussed in detail in a study .


Molecular Structure Analysis

The molecular formula of Simvastatin Hydroxy Acid Methyl Ester is C26H42O6 . The structure includes a 6-membered lactone ring . The exact mass is 450.29813906 g/mol .


Chemical Reactions Analysis

Simvastatin is used in the treatment of hypercholesterolemia because it regulates cholesterol synthesis as a result of its β-hydroxy acid acting as an inhibitor of 3-hydroxy-methylglutaryl coenzyme A (HMG-CoA) . The Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) for determination simvastatin in human plasma has been developed after extraction by ethyl acetate and hexane (90/10%, v/v) using lovastatin as an internal standard .


Physical And Chemical Properties Analysis

The molecular weight of Simvastatin Hydroxy Acid Methyl Ester is 450.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 12 . The Topological Polar Surface Area is 93.1 Ų .

Scientific Research Applications

Cardioprotection and Mitochondrial Function

Simvastatin Attenuates Oxidant-Induced Mitochondrial Dysfunction in Cardiac Myocytes : This study demonstrates simvastatin's ability to protect mitochondrial membrane potential in cardiac myocytes against oxidant stress, suggesting a cardioprotective mechanism independent of cholesterol lowering. The effect is linked to increased bioavailability of nitric oxide and involves the ATP-sensitive mitochondrial potassium channel Jones et al., 2003.

Anti-inflammatory and Antiatherosclerotic Activities

Simvastatin Has Anti-Inflammatory and Antiatherosclerotic Activities Independent of Plasma Cholesterol Lowering : This research confirms simvastatin's anti-inflammatory properties, showing its potential to reduce atherosclerosis in mice without altering plasma lipid levels. The findings suggest a broader therapeutic application in cardiovascular disease management beyond cholesterol reduction Sparrow et al., 2000.

Bone Health

Simvastatin Promotes Osteoblast Differentiation and Mineralization : Evidence suggests simvastatin enhances alkaline phosphatase activity and mineralization in osteoblasts, indicating a beneficial effect on bone health. This could be particularly relevant for the treatment of osteoporosis and other metabolic bone diseases Maeda et al., 2001.

Tissue Engineering Applications

Simvastatin Release from Poly(lactide-co-glycolide) Membrane Scaffolds : Research into combining simvastatin with poly(lactide-co-glycolide) scaffolds for controlled drug release shows potential for enhancing bone tissue engineering. This approach aims to achieve optimal concentrations of simvastatin in the bone microenvironment, promoting bone morphogenetic protein-2 expression and reducing osteoporotic fracture risk Rashidi et al., 2010.

Neuroprotection and Inflammatory Modulation

A Novel Anti-Inflammatory Role of Simvastatin in a Murine Model of Allergic Asthma : Simvastatin demonstrated anti-inflammatory activity in allergic asthma, reducing inflammatory cell infiltrate and eosinophilia. These findings highlight simvastatin's therapeutic potential beyond its lipid-lowering effects, possibly offering new strategies for managing inflammatory airways disease McKay et al., 2004.

Future Directions

Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications .

properties

IUPAC Name

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXHKJGHXLLPK-RVTXAWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453246
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simvastatin Hydroxy Acid Methyl Ester

CAS RN

145576-26-7
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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